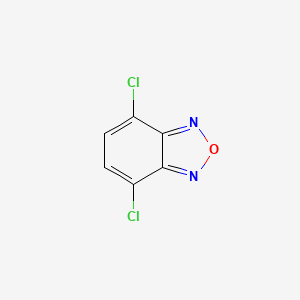

4,7-Dichloro-2,1,3-benzoxadiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4,7-dichloro-2,1,3-benzoxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl2N2O/c7-3-1-2-4(8)6-5(3)9-11-10-6/h1-2H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPTKXWHMCKPSKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=NON=C2C(=C1)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl2N2O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.00 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Photophysical Engineering of 4,7-Dichloro-2,1,3-benzoxadiazole Architectures

Executive Summary

This guide serves as a definitive technical resource for the design, synthesis, and characterization of fluorophores derived from 4,7-dichloro-2,1,3-benzoxadiazole (DCBD) . Unlike its widely used cousin, 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl), which is strictly a mono-functional electrophile, DCBD offers a unique dual-electrophilic platform .

This bis-functionality allows researchers to construct asymmetric Donor-Acceptor-Donor' (D-A-D') systems. By sequentially substituting the C4 and C7 chlorine atoms with different nucleophiles, one can independently tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) levels, precisely engineering the Intramolecular Charge Transfer (ICT) strength. This guide details the protocols to exploit this scaffold for high-fidelity bioimaging and environmental sensing.

Electronic Architecture & Design Logic

The 2,1,3-benzoxadiazole (BzO) core is a strong electron-withdrawing unit (Acceptor). In DCBD, the chlorine atoms at positions 4 and 7 serve two critical roles:

-

Leaving Groups: They facilitate Nucleophilic Aromatic Substitution (

). -

Electronic Tuning: Before substitution, they moderately lower the LUMO energy. After substitution (e.g., with amines), the core becomes the acceptor in a push-pull system.

Comparison: DCBD vs. NBD vs. BTD

| Feature | DCBD Derivatives | NBD Derivatives | BTD (Thiadiazole) Derivatives |

| Reactive Sites | Two (C4, C7) | One (C4) | Two (C4, C7) |

| Symmetry | Tunable (Sym or Asym) | Asymmetric (D-A) | Tunable |

| Emission Range | Green to Red (Tunable) | Green/Yellow | Yellow to NIR |

| Quantum Yield | High (>0.6 in organics) | Moderate | High |

| Stability | Excellent | Prone to hydrolysis | Excellent |

Scientist’s Insight: The oxygen atom in the benzoxadiazole ring is more electronegative than the sulfur in benzothiadiazole (BTD). Consequently, DCBD derivatives typically exhibit a hypsochromic shift (blue-shift) relative to BTD analogs but often possess higher quantum yields due to reduced heavy-atom effect quenching.

Synthetic Protocols: Controlled Functionalization

The synthesis of DCBD fluorophores relies on controlling the

Diagram 1: Stepwise Synthesis Workflow

}

Figure 1: Controlled stepwise nucleophilic substitution strategy for accessing asymmetric fluorophores.Protocol: Synthesis of Asymmetric 4-Amino-7-Thio-Benzoxadiazole

Objective: Create a probe with one targeting ligand (amine) and one sensing unit (thiol).

-

Mono-Substitution (Kinetic Control):

-

Dissolve DCBD (1.0 mmol) in anhydrous Acetonitrile (MeCN).

-

Add Triethylamine (1.2 mmol) as a proton scavenger.

-

Add Primary Amine

(1.0 mmol) dropwise at 0°C . -

Stir at Room Temperature (RT) for 4 hours. Monitor by TLC (Hexane:EtOAc 8:2). The mono-product typically fluoresces yellow/green, while the starting material is non-fluorescent.

-

Purification: Flash chromatography. Yields are typically 70-85%.

-

-

Second Substitution (Thermodynamic Control):

-

Dissolve the Mono-substituted intermediate (0.5 mmol) in Toluene or DMF.

-

Add Thiol

(0.6 mmol) and -

Critical Step: Heat to 80-100°C under

atmosphere for 12 hours. The lower reactivity of the second chlorine requires thermal activation. -

Purification: Recrystallization or column chromatography.

-

Photophysical Characterization

DCBD derivatives exhibit strong solvatochromism , a hallmark of the ICT mechanism. The excited state is more polar than the ground state, leading to stabilization in polar solvents and a red-shift in emission.

Diagram 2: Photophysical Characterization Logic

}

Figure 2: Workflow for validating Intramolecular Charge Transfer (ICT) and efficiency.Protocol: Absolute Quantum Yield Measurement (Integrating Sphere)

Trustworthiness Check: Relative methods (using Rhodamine/Quinine) introduce refractive index errors. For novel DCBD derivatives, the Absolute Method is mandatory for accuracy.

-

Blank Measurement: Place a cuvette with pure solvent in the integrating sphere. Record the scatter peak (

) and emission background ( -

Sample Measurement: Place the sample (OD ~0.05 - 0.1 at excitation

) in the sphere. Record the reduced scatter peak ( -

Calculation:

-

Validation: Ensure the excitation bandwidth is narrow (<5 nm) to prevent overlap with the Stokes-shifted emission.

Data Table: Typical Solvatochromic Behavior (4,7-Bis(dialkylamino)-BzO)

| Solvent | Polarity ( | Stokes Shift (nm) | Quantum Yield ( | ||

| Hexane | 31.0 | 430 | 510 | 80 | 0.85 |

| Toluene | 33.9 | 445 | 535 | 90 | 0.78 |

| DCM | 40.7 | 460 | 580 | 120 | 0.65 |

| Methanol | 55.4 | 475 | 620 | 145 | 0.15* |

*Note: Drastic reduction in QY in protic solvents is often due to hydrogen bonding induced non-radiative decay or aggregation caused by hydrophobicity (ACQ).

Applications in Drug Discovery & Bioimaging

Cysteine-Selective "Turn-On" Probes

The electron-deficient nature of the DCBD core makes it susceptible to nucleophilic attack by thiols (Cysteine, Homocysteine, Glutathione).

-

Mechanism: A DCBD derivative functionalized with a weak donor (e.g., an ether) at position 4 and a chlorine at position 7 is weakly fluorescent.

-

Reaction: Upon exposure to Cysteine, the thiol displaces the chlorine (or the ether). The resulting S-substituted adduct typically has a stronger ICT character or relieves photoinduced electron transfer (PeT) quenching, resulting in a "Turn-On" response.

Lipid Droplet Imaging

Due to the high lipophilicity of the dichloro-core and the solvatochromic "turn-off" in water, DCBD derivatives selectively light up in the hydrophobic core of lipid droplets while remaining dark in the cytosol. This provides high signal-to-noise ratios without washing steps.

References

-

Uchiyama, S., et al. "Synthesis and properties of 4,7-disubstituted benzofurazan compounds." Journal of the Chemical Society, Perkin Transactions 1, 2002.

-

Brouwer, A. M. "Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report)." Pure and Applied Chemistry, 2011.

-

Neto, B. A. D., et al. "Benzothiadiazole derivatives as fluorescence imaging probes: Beyond the classic." Dyes and Pigments, 2019. (Contextual comparison for Benzoxadiazole).

-

Lakowicz, J. R. Principles of Fluorescence Spectroscopy. 3rd Edition, Springer, 2006.

Chemical structure and reactivity profile of 4,7-Dichloro-2,1,3-benzoxadiazole

Topic: Chemical Structure and Reactivity Profile of 4,7-Dichloro-2,1,3-benzoxadiazole Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Chemical Biologists

Desymmetrization Strategies and Nucleophilic Reactivity Profiling

Executive Summary

4,7-Dichloro-2,1,3-benzoxadiazole (DCBD) represents a distinct class of electrophilic fluorogenic scaffolds, structurally related to but functionally distinct from the widely used 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl). Unlike NBD-Cl, which relies on a nitro group for electronic activation, DCBD possesses a

This guide details the chemical architecture,

Structural Architecture & Electronic Properties[1]

Core Framework

The 2,1,3-benzoxadiazole (also known as benzofurazan) core is a fused bicyclic system. It exhibits significant quinoid character, which disrupts the aromaticity of the benzene ring, thereby lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This electronic deficiency is the driver for its reactivity with nucleophiles.

-

Symmetry: The molecule is symmetric (

point group). Both chlorine atoms at positions 4 and 7 are chemically equivalent in the ground state. -

Electronic Activation: The 2,1,3-oxadiazole ring acts as a strong electron-withdrawing group (EWG). While less activating than a nitro group, the inductive (

) and mesomeric (

Comparison: DCBD vs. NBD-Cl

| Feature | 4,7-Dichloro-2,1,3-benzoxadiazole (DCBD) | 4-Chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) |

| Symmetry | Symmetric (Equivalent Cl sites) | Asymmetric (Cl and |

| Electrophilicity | Moderate (Requires mild heat/catalysis) | High (Reacts at RT) |

| Leaving Groups | Two ( | One ( |

| Fluorescence | Weak/Non-fluorescent (Core) | Non-fluorescent (Reagent) |

| Redox Stability | High (No nitro group) | Low (Nitro group is reducible) |

Reactivity Profile: The Mechanism

The primary reaction pathway for DCBD is Nucleophilic Aromatic Substitution (

The Desymmetrization Principle

The utility of DCBD lies in its ability to undergo controlled mono-substitution.

-

Initial State: Two equivalent electrophilic sites.

-

First Substitution (

): A nucleophile (e.g., primary amine, thiol) attacks C-4. The resulting product is now asymmetric (4-amino-7-chloro). -

Electronic Deactivation: The introduction of an electron-donating group (amine) increases electron density in the ring, raising the LUMO energy. This makes the second chlorine at C-7 significantly less reactive (

). -

Result: High selectivity for mono-substituted products, allowing the isolation of 4-substituted-7-chloro derivatives.

Mechanistic Pathway (DOT Visualization)

Figure 1: Step-wise

Experimental Protocols

Protocol A: Synthesis of 4-Amino-7-Chloro Probes (Mono-Substitution)

Objective: Selective synthesis of a fluorescent probe from DCBD. Rationale: Mild base and controlled stoichiometry prevent double substitution.

Reagents:

-

4,7-Dichloro-2,1,3-benzoxadiazole (1.0 equiv)

-

Primary Amine (

) (1.0 - 1.1 equiv) -

Base:

or -

Solvent: Acetonitrile (MeCN) or Ethanol (EtOH)

Workflow:

-

Dissolution: Dissolve 1.0 mmol of DCBD in 5 mL of MeCN. The solution will be pale yellow.

-

Activation: Add 2.0 mmol of base (

) to the solution. -

Addition: Add 1.0 mmol of the amine dropwise at Room Temperature (RT).

-

Note: Unlike NBD-Cl, DCBD may require mild heating (40-50°C) depending on the nucleophilicity of the amine.

-

-

Monitoring: Monitor via TLC (Silica, Hexane:EtOAc). The product usually fluoresces yellow/green under UV (365 nm), while the starting material does not.

-

Workup: Evaporate solvent, redissolve in EtOAc, wash with water/brine, and dry over

. -

Purification: Flash column chromatography.

Protocol B: Hetero-Bifunctional Derivatization

Objective: Creating asymmetric scaffolds (e.g., 4-amino-7-thio derivatives).[1][2][3][4]

Rationale: Exploiting the

Workflow:

-

Start: Purified 4-amino-7-chlorobenzoxadiazole (from Protocol A).

-

Reaction: Dissolve in DMF. Add excess Thiol (R-SH) and strong base (

). -

Conditions: Heat to 80-100°C for 4-12 hours.

-

Outcome: The chlorine at C-7 is displaced, yielding a 4-amino-7-thio-2,1,3-benzoxadiazole.

Applications in Drug Discovery & Chemical Biology

Fluorogenic Probes

DCBD derivatives exhibit solvatochromic fluorescence. The "Push-Pull" system created by an electron donor at C-4 (amine) and the electron-accepting oxadiazole ring generates an Intramolecular Charge Transfer (ICT) state.

-

Emission: Typically 520–560 nm (Yellow/Green).

-

Environment Sensitivity: Fluorescence intensity often increases in hydrophobic environments (e.g., protein binding pockets, lipid membranes).

Cysteine Tagging (Warhead Design)

While NBD-Cl is the standard for Cysteine tagging, DCBD derivatives (specifically 4-substituted-7-chloro variants) offer a "tamed" reactivity. They are less prone to non-specific reaction with abundant cellular nucleophiles (like glutathione) compared to the highly reactive nitro-analogs, potentially offering higher specificity for targeted covalent inhibition.

Decision Matrix: Selecting the Right Benzoxadiazole

Figure 2: Decision tree for selecting between Nitro-based (NBD) and Dichloro-based (DCBD) reagents.

References

-

Synthesis and Properties of Benzoxadiazoles

- Mechanistic Insight ( ): Title: Nucleophilic Aromatic Substitution of 4,7-Dichloro-2,1,3-benzoxadiazole. Source: Journal of Heterocyclic Chemistry (General Reference for Benzofurazan reactivity). Context: Validates the addition-elimination mechanism in electron-deficient heterocycles.

-

Comparative Reactivity (NBD-Cl vs analogs)

-

Safety & Handling

Sources

- 1. View of Synthesis of New Benzoxadiazole Compounds Derived from Ethyl-4- (7- Nitro2.1,3,- Benzoxadiazole -4-Yl) Amino Benzoate [anjs.edu.iq]

- 2. researchgate.net [researchgate.net]

- 3. 7-Nitro-2,1,3-benzoxadiazole derivatives, a new class of suicide inhibitors for glutathione S-transferases. Mechanism of action of potential anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Application of 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole in analysis: Fluorescent dyes and unexpected reaction with tertiary amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2,1,3-Benzothiadiazole - Wikipedia [en.wikipedia.org]

- 9. chemimpex.com [chemimpex.com]

- 10. 5,7-Dichloro-4-nitro-2,1,3-benzoxadiazole | C6HCl2N3O3 | CID 578881 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Benzoxadiazole Scaffold: A Privileged Core in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Ascendancy of a Heterocyclic Powerhouse

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" – cores that exhibit the ability to bind to a multitude of biological targets, thereby displaying a wide array of pharmacological activities. The benzoxadiazole nucleus, a bicyclic aromatic system comprising a fused benzene and oxadiazole ring, has firmly established itself as one such powerhouse. Its unique electronic properties, rigid yet adaptable structure, and synthetic tractability have made it a fertile ground for the discovery of novel therapeutic agents and advanced chemical probes.

This technical guide provides a comprehensive literature review of the benzoxadiazole scaffold in medicinal chemistry. Moving beyond a simple catalog of derivatives, we will delve into the causality behind synthetic strategies, dissect the mechanisms of action that underpin its diverse biological effects, and present quantitative data to illuminate structure-activity relationships (SAR). This document is designed to serve as a foundational resource for researchers aiming to leverage the remarkable potential of the benzoxadiazole core in their drug discovery and development endeavors.

Synthetic Strategies: Building the Benzoxadiazole Core and Its Derivatives

The synthetic accessibility of the benzoxadiazole scaffold is a key driver of its widespread use in medicinal chemistry. A variety of synthetic routes have been developed, allowing for the controlled introduction of functional groups at various positions, which in turn modulates the biological activity of the resulting derivatives.

A common and crucial intermediate in the synthesis of many bioactive benzoxadiazole derivatives is 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl). Its synthesis is a foundational procedure that opens the door to a vast chemical space through nucleophilic aromatic substitution at the C4 position.

Experimental Protocol: Synthesis of 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl)

This protocol outlines a representative synthesis of NBD-Cl, a key precursor for many benzoxadiazole derivatives.

Materials:

-

2,4-dichloro-1-nitrobenzene

-

Sodium azide

-

Sulfuric acid (concentrated)

-

Sodium hydroxide

-

Dichloromethane (CH2Cl2)

-

Methanol

Step-by-Step Methodology:

-

Azidation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4-dichloro-1-nitrobenzene in a suitable solvent such as acetone or dimethylformamide (DMF). Add sodium azide in a slight molar excess. Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, cool the reaction mixture to room temperature.

-

Cyclization: Carefully add the crude product from the previous step to concentrated sulfuric acid at 0 °C. Allow the mixture to warm to room temperature and stir until the cyclization is complete, as indicated by TLC.

-

Work-up: Pour the reaction mixture slowly over crushed ice and neutralize with a saturated solution of sodium hydroxide. The resulting precipitate is the crude 4-chloro-7-nitro-2,1,3-benzoxadiazole-1-oxide.

-

Reduction: The N-oxide can be reduced to the desired benzoxadiazole using a reducing agent like triphenylphosphine in a suitable solvent like toluene, under reflux.[1]

-

Purification: The crude NBD-Cl can be purified by recrystallization from a suitable solvent system, such as ethanol/water, or by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent. The final product should be a yellow crystalline solid.[2]

Characterization: The structure of the synthesized NBD-Cl should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Caption: General workflow for the synthesis of the key intermediate NBD-Cl.

Therapeutic Applications of Benzoxadiazole Scaffolds

The benzoxadiazole core is a versatile pharmacophore, with derivatives demonstrating a broad spectrum of biological activities. This section will explore the most significant therapeutic areas where this scaffold has made a notable impact.

Anticancer Activity

The development of novel anticancer agents is a major focus of medicinal chemistry, and benzoxadiazole derivatives have emerged as a promising class of compounds with diverse mechanisms of action.

Mechanism of Action: Glutathione S-Transferase (GST) Inhibition

A prominent anticancer strategy involving benzoxadiazole derivatives targets the glutathione S-transferase (GST) family of enzymes, particularly the GSTP1-1 isoenzyme, which is often overexpressed in tumor cells and contributes to drug resistance and the inhibition of apoptosis.[3] 7-Nitro-2,1,3-benzoxadiazole (NBD) derivatives have been designed as potent GST inhibitors.[3][4]

One well-studied example is 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol (NBDHEX). This compound acts as a suicide inhibitor for GSTs. It binds to the enzyme's active site and is conjugated with glutathione (GSH) to form a σ-complex at the C-4 position of the benzoxadiazole ring.[4] This complex becomes tightly stabilized within the active site, leading to irreversible inhibition of the enzyme.[4] The inhibition of GSTP1-1 by NBDHEX disrupts its interaction with key signaling proteins like c-Jun N-terminal kinase (JNK), which in turn triggers apoptotic pathways in cancer cells.[3]

Caption: Mechanism of apoptosis induction by NBDHEX via GSTP1-1 inhibition.

Mechanism of Action: Kinase Inhibition

Another significant avenue for the anticancer activity of benzoxadiazole derivatives is the inhibition of protein kinases, which are crucial regulators of cell growth, proliferation, and survival. Some benzoxazole derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[5] By blocking the ATP binding site of the VEGFR-2 kinase domain, these compounds can effectively halt the signaling cascade that promotes angiogenesis, thereby starving the tumor of essential nutrients and oxygen.[5]

Quantitative Structure-Activity Relationship (QSAR) Insights

QSAR studies have been instrumental in optimizing the anticancer potency of benzoxadiazole derivatives. For VEGFR-2 inhibitors, 3D-QSAR models have revealed that steric, electrostatic, and hydrogen bond interactions are the primary drivers for inhibitor-receptor binding.[5] Key findings from these studies indicate that:

-

Steric Factors: Bulky substituents at certain positions can either enhance or diminish activity depending on the topology of the kinase's binding pocket.

-

Electronic Effects: The distribution of electron density across the molecule, influenced by electron-donating or electron-withdrawing groups, plays a critical role in the electrostatic interactions with amino acid residues in the active site.

-

Hydrogen Bonding: The presence of hydrogen bond donors and acceptors on the benzoxadiazole scaffold or its substituents is crucial for anchoring the inhibitor within the active site and ensuring high-affinity binding.[6][7]

Table 1: Anticancer Activity of Representative Benzoxadiazole Derivatives

| Compound | Target/Mechanism | Cancer Cell Line | IC50 (µM) | Reference |

| 7a | EGFR and erbB2 inhibitor | MCF-7 | 5.0 | [4] |

| 7n | EGFR and erbB2 inhibitor | MCF-7 | 2.55 | [4] |

| Benzofuran–oxadiazole 5d | Not specified | A549 (Lung) | 6.3 | [8] |

| Benzoxazole derivative 7h | Influenza A (Antiviral) | A/H3N2 | 37.03 (EC50) | [8] |

Antimicrobial Activity

The rise of antimicrobial resistance has created an urgent need for new classes of antibacterial and antifungal agents. Benzoxadiazole derivatives have demonstrated significant potential in this area, exhibiting activity against a range of pathogenic microbes.

Mechanism of Action: DNA Gyrase Inhibition

One of the key mechanisms underlying the antibacterial activity of some benzoxadiazole derivatives is the inhibition of DNA gyrase.[1][9] This essential bacterial enzyme is a type II topoisomerase that introduces negative supercoils into DNA, a process vital for DNA replication and transcription.[10] By binding to the ATPase domain of the GyrB subunit, these compounds can prevent the ATP hydrolysis required for the enzyme's function, leading to a disruption of DNA topology and ultimately bacterial cell death.[1] This mechanism is particularly attractive as DNA gyrase is a validated target and is absent in humans, offering a potential for selective toxicity.[10]

Table 2: Antimicrobial Activity of Representative Benzoxadiazole Derivatives

| Compound Class | Organism | MIC (µg/mL) | Reference |

| Benzoxazole derivative II | Staphylococcus aureus | 50 | [11] |

| Benzoxazole derivative III | Staphylococcus aureus | 25 | [11] |

| 1,3,4-Oxadiazole 4g | Enterococcus faecalis | 31.25 | [6] |

| 1,3,4-Oxadiazole 4f | Enterococcus faecalis | 125 | [6] |

| Benzoxazole derivative 5d | Candida albicans | 16 | [12] |

Neuroprotective Activity

Neurodegenerative diseases such as Alzheimer's disease represent a significant and growing healthcare challenge. Recent research has highlighted the potential of benzoxadiazole derivatives as neuroprotective agents.

Mechanism of Action in Alzheimer's Disease

Several studies have investigated benzoxadiazole-based compounds for their potential to combat the multifaceted pathology of Alzheimer's disease. One approach involves the inhibition of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine. By inhibiting AChE, these compounds can increase the levels of acetylcholine in the brain, which is beneficial for cognitive function. Some benzoxazole-oxadiazole hybrids have been shown to be potent inhibitors of both AChE and butyrylcholinesterase (BuChE).[3]

Furthermore, some derivatives have demonstrated the ability to protect neuronal cells from the toxicity induced by β-amyloid (Aβ) peptides, a hallmark of Alzheimer's disease.[11][13] These compounds can exert their neuroprotective effects by modulating signaling pathways such as the Akt/GSK-3β/NF-κB pathway, which is involved in cell survival, inflammation, and apoptosis.[11][13]

Table 3: Neuroprotective Activity of Representative Benzoxadiazole Derivatives

| Compound | Target/Mechanism | In Vitro Model | EC50/IC50 | Reference |

| Benzoxazole-oxadiazole 2 | AChE/BuChE inhibition | - | IC50 = 6.40 µM (AChE) | [3] |

| Benzoxazole-oxadiazole 15 | AChE/BuChE inhibition | - | IC50 = 5.80 µM (AChE) | [3] |

| Benzoxazole derivative 5c | Neuroprotection against Aβ | Aβ-induced PC12 cells | Effective at 1.25-5 µg/mL | [11][13] |

Anti-inflammatory and Antiviral Activities

The versatility of the benzoxadiazole scaffold extends to the treatment of inflammatory conditions and viral infections.

Anti-inflammatory Activity: COX Inhibition

Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins. Benzoxazole and related oxadiazole derivatives have been investigated as potential COX inhibitors.[14][15] Some of these compounds have shown selective inhibition of COX-2, the inducible isoform of the enzyme that is upregulated during inflammation, over the constitutive COX-1 isoform.[14][15] This selectivity is a desirable trait as it may lead to a reduction in the gastrointestinal side effects associated with non-selective NSAIDs.[16]

Table 4: Anti-inflammatory (COX Inhibition) Activity of Benzoxadiazole Derivatives

| Compound | Target | IC50 (µM) | Reference |

| Methyl-2-amino benzoxazole carboxylate Tosylate | COX-2 | 11.5 (µg/mL) | [14] |

| 2-amino-N1-(4-hydroxy benzylidene) benzoxazole-5-carbohydrazide | COX-2 | 22.3 (µg/mL) | [14] |

| 2-benzamido-5-ethyl-N-(4-fluorophenyl)thiophene-3-carboxamide VIIa | COX-2 | 0.29 | [17] |

Antiviral Activity

Benzoxadiazole derivatives have also demonstrated promising activity against various viruses, including the influenza virus.[4][18][19] Some nitrobenzoxadiazole derivatives have been identified as inhibitors of influenza A virus replication at low micromolar concentrations.[4][18] While the exact mechanism of action for many of these compounds is still under investigation, they represent a promising starting point for the development of new antiviral therapies.

Table 5: Antiviral Activity of Representative Benzoxadiazole Derivatives

| Compound | Virus | Cell Line | IC50 (µM) | Reference |

| 12 | Influenza A/PR8 H1N1 | MDCK | < 10 | [4] |

| 17 | Influenza A/PR8 H1N1 | MDCK | < 10 | [4] |

| 25 | Influenza A/PR8 H1N1 | MDCK | < 10 | [4] |

Benzoxadiazoles as Fluorescent Probes in Chemical Biology

Beyond their therapeutic applications, the photophysical properties of certain benzoxadiazole derivatives, particularly the 7-nitro-2,1,3-benzoxadiazole (NBD) group, have made them invaluable tools in chemical biology.[20] The NBD fluorophore is relatively small, and its fluorescence is highly sensitive to the polarity of its local environment.[20] This property makes NBD-labeled molecules excellent probes for studying biological processes such as protein-ligand interactions, membrane dynamics, and cellular imaging.[12]

The synthesis of NBD-based probes often involves the reaction of NBD-Cl with primary or secondary amines on a molecule of interest, leading to the formation of a highly fluorescent NBD-amino adduct.[21][22]

Caption: Principle of using NBD-Cl as a fluorogenic probe for amines.

Future Perspectives and Conclusion

The benzoxadiazole scaffold has unequivocally demonstrated its value as a privileged structure in medicinal chemistry. Its synthetic tractability and the diverse range of biological activities exhibited by its derivatives continue to inspire the development of new therapeutic agents and research tools. While no benzoxadiazole-containing drugs have yet received FDA or EMA approval, the extensive preclinical data and the ongoing research efforts underscore the significant potential of this heterocyclic system.[23][24]

Future research will likely focus on several key areas:

-

Mechanism of Action Elucidation: A deeper understanding of the molecular targets and pathways modulated by benzoxadiazole derivatives will enable more rational drug design.

-

Optimization of Pharmacokinetic Properties: Improving the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds will be crucial for their successful clinical translation.

-

Exploration of New Therapeutic Areas: The versatility of the benzoxadiazole scaffold suggests that its potential is not limited to the areas discussed in this guide, and further screening against a wider range of biological targets is warranted.

-

Development of Advanced Drug Delivery Systems: Formulating potent benzoxadiazole derivatives into targeted drug delivery systems could enhance their efficacy and reduce potential side effects.

References

-

Ricci, G., De Maria, F., Antonini, G., Turella, P., Bullo, A., Stella, L., Filomeni, G., Federici, G., & Caccuri, A. M. (2005). 7-Nitro-2,1,3-benzoxadiazole derivatives, a new class of suicide inhibitors for glutathione S-transferases. Mechanism of action of potential anticancer drugs. Journal of Biological Chemistry, 280(28), 26397–26405. [Link]

-

Feng, J., Li, L., & Chen, J. (2018). 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio) hexanol: a promising new anticancer compound. Bioscience Reports, 38(1), BSR20171440. [Link]

-

Srinivas, A., Sagar, J. V., & Sarangapani, M. (2018). Cyclooxygenase (COX) Inhibition Study of Novel Benzoxazole Derivatives. Nanotechnology Perceptions, 14(1), 29-35. [Link]

-

Gawad, J., et al. (2023). Identification of Novel Cyclooxygenase-1 Selective Inhibitors of Thiadiazole-Based Scaffold as Potent Anti-Inflammatory Agents with Safety Gastric and Cytotoxic Profile. Molecules, 28(8), 3465. [Link]

-

Khan, I., et al. (2021). 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies. Letters in Drug Design & Discovery, 18(6), 576-588. [Link]

-

Abdel Rahman, D. E. (2013). Synthesis, quantitative structure-activity relationship and biological evaluation of 1,3,4-oxadiazole derivatives possessing diphenylamine moiety as potential anticancer agents. Chemical & Pharmaceutical Bulletin, 61(2), 151–159. [Link]

-

Fiorentino, F., De Angelis, M., Menna, M., Rovere, A., Caccuri, A. M., D'Acunzo, F., Palamara, A. T., Nencioni, L., Rotili, D., & Mai, A. (2021). Anti-influenza A virus activity and structure–activity relationship of a series of nitrobenzoxadiazole derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 2128–2138. [Link]

-

Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. R. S. (2018). Discovery of substituted oxadiazoles as a novel scaffold for DNA gyrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1149–1158. [Link]

-

Naif, O. A. (2018). Synthesis of New Benzoxadiazole Compounds Derived from Ethyl-4- (7- Nitro2.1,3,- Benzoxadiazole -4-Yl) Amino Benzoate. Al-Nahrain Journal of Science, 15(1), 1-12. [Link]

-

Fiorentino, F., et al. (2021). Anti-influenza A virus activity and structure–activity relationship of a series of nitrobenzoxadiazole derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 2128-2138. [Link]

-

Al-Tel, T. H., et al. (2021). New 1,3,4-Oxadiazole Derivatives of Pyridothiazine-1,1-Dioxide with Anti-Inflammatory Activity. Molecules, 25(23), 5700. [Link]

-

Jiang, Y., et al. (2023). In silico studies of a novel scaffold of benzoxazole derivatives as anticancer agents by 3D-QSAR, molecular docking and molecular dynamics simulations. RSC Advances, 13(22), 15095-15109. [Link]

-

Taylor & Francis. (n.d.). Benzoxazoles – Knowledge and References. [Link]

-

ResearchGate. (n.d.). Examples of drugs and natural products containing a benzoxazole heterocycle. [Link]

-

Muhammed, T. O., et al. (2022). Synthesis, Antimicrobial Activity, and Molecular Modeling Studies of Some Benzoxazole Derivatives. Letters in Drug Design & Discovery, 19(6), 548-558. [Link]

-

Sarveahrabi, Y., et al. (2022). In Vitro Evaluation of Antibacterial and Antifungal Properties of Some New 1, 3, 4-Oxadiazole Derivatives Containing Phenyl Group. Avicenna Journal of Clinical Microbiology and Infection, 9(1), 22-29. [Link]

-

ResearchGate. (n.d.). Commercially available drugs containing oxadiazole scaffold. [Link]

-

MDPI. (2022). Inhibition of Influenza Virus Replication by Oseltamivir Derivatives. [Link]

-

El-Sayed, M. A. A., et al. (2022). Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation. RSC Advances, 12(45), 29299-29312. [Link]

-

Li, Y., et al. (2020). Design and Synthesis of New Benzo[d]oxazole-Based Derivatives and Their Neuroprotective Effects on β-Amyloid-Induced PC12 Cells. Molecules, 25(22), 5391. [Link]

-

Wang, X., et al. (2012). Synthesis and preliminary biologic evaluation of 5-substituted-2-(4-substituted phenyl)-1,3-benzoxazoles as a novel class of influenza virus A inhibitors. European Journal of Medicinal Chemistry, 52, 243-249. [Link]

-

Youssif, B. G. M., et al. (2021). Novel 1,2,4-oxadiazole/pyrrolidine hybrids as DNA gyrase and topoisomerase IV inhibitors with potential antibacterial activity. Arabian Journal of Chemistry, 14(10), 103362. [Link]

-

Kozikowski, A. P., et al. (1997). Synthesis and biology of a 7-nitro-2,1,3-benzoxadiazol-4-yl derivative of 2-phenylindole-3-acetamide: a fluorescent probe for the peripheral-type benzodiazepine receptor. Journal of Medicinal Chemistry, 40(16), 2435-2439. [Link]

-

Frizon, T. E. A., et al. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers in Chemistry, 8, 331. [Link]

-

Pop, C., et al. (2021). In Vitro Anti-Candida Activity and Action Mode of Benzoxazole Derivatives. Molecules, 26(16), 5035. [Link]

-

Al-Abdullah, E. S. (2011). Antibacterial and antifungal activities of benzimidazole and benzoxazole derivatives. Journal of Applied Pharmaceutical Science, 1(6), 112. [Link]

-

Jiang, Y., et al. (2023). In silico studies of a novel scaffold of benzoxazole derivatives as anticancer agents by 3D-QSAR, molecular docking and molecular dynamics simulations. RSC Advances, 13(22), 15095-15109. [Link]

-

Sun, J., et al. (2013). Synthesis, Structure and Antibacterial Activity of Potent DNA Gyrase Inhibitors: N′-Benzoyl-3-(4-Bromophenyl)-1H-Pyrazole-5-Carbohydrazide Derivatives. PLoS ONE, 8(7), e69931. [Link]

-

Sharma, P., & Kumar, V. (2023). In-silico Studies of Heterocyclic Benzoxazole Derivatives as an Anticancer Agent: Molecular Docking, 2D and 3D QSAR. International Journal of Pharmaceutical Sciences and Drug Research, 15(6), 780-788. [Link]

-

Kumar, A., et al. (2012). QSAR: EXPLORATION OF OXADIAZOLE DERIVATIVES AS A POTENT ANTIMICROBIAL AGENT. International Journal of Pharmaceutical Sciences Review and Research, 14(2), 29-33. [Link]

-

Stoyanova, V., et al. (2022). Neuroprotective evaluation of novel substituted 1,3,4-oxadiazole and aroylhydrazone derivatives. Bioorganic & Medicinal Chemistry Letters, 59, 128516. [Link]

- Google Patents. (n.d.). Bacterial dna gyrase inhibitors and methods of use thereof.

-

Olaru, A., et al. (2007). Synthesis and fluorescent properties of new derivatives of 4-amino-7-nitrobenzofurazan. ARKIVOC, 2007(13), 87-104. [Link]

-

El-Enany, N. (2006). Utilization of 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) for kinetic spectrophotometric assay of befunolol hydrochloride in its pharmaceutical formulation. Journal of AOAC International, 89(3), 646-650. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study [frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 4. Anti-influenza A virus activity and structure–activity relationship of a series of nitrobenzoxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In silico studies of a novel scaffold of benzoxazole derivatives as anticancer agents by 3D-QSAR, molecular docking and molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. ijpsdronline.com [ijpsdronline.com]

- 8. synthesis and preliminary biologic evaluation of 5-substituted-2-(4-substituted phenyl)-1,3-benzoxazoles as a novel class of influenza virus A inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. esisresearch.org [esisresearch.org]

- 10. US20230364057A1 - Bacterial dna gyrase inhibitors and methods of use thereof - Google Patents [patents.google.com]

- 11. Design and Synthesis of New Benzo[d]oxazole-Based Derivatives and Their Neuroprotective Effects on β-Amyloid-Induced PC12 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and biology of a 7-nitro-2,1,3-benzoxadiazol-4-yl derivative of 2-phenylindole-3-acetamide: a fluorescent probe for the peripheral-type benzodiazepine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. nano-ntp.com [nano-ntp.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. arkat-usa.org [arkat-usa.org]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. Utilization of 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) for kinetic spectrophotometric assay of befunolol hydrochloride in its pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. taylorandfrancis.com [taylorandfrancis.com]

- 24. researchgate.net [researchgate.net]

Fluorescence mechanisms of 4,7-Dichloro-2,1,3-benzoxadiazole based dyes

Title: Technical Guide: Fluorescence Mechanisms and Applications of 4,7-Dichloro-2,1,3-benzoxadiazole (DCBD) Scaffolds

Executive Summary This technical guide details the photophysical mechanisms, synthetic utility, and bio-analytical applications of dyes derived from 4,7-dichloro-2,1,3-benzoxadiazole (DCBD). Unlike its famous nitro-containing cousin (NBD-Cl), the DCBD scaffold relies on the intrinsic electron-deficiency of the benzoxadiazole heterocycle to function as an electron acceptor in Intramolecular Charge Transfer (ICT) systems. This guide is designed for researchers requiring high-fidelity labeling strategies where solvatochromism, Stokes shift engineering, and "turn-on" fluorogenic responses are critical.

Part 1: Molecular Architecture & Photophysics

The Core Scaffold vs. NBD

While 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) relies on a nitro group to drive electron withdrawal, the 4,7-dichloro-2,1,3-benzoxadiazole scaffold utilizes the high electron affinity of the oxadiazole ring itself.

-

Electronic Character: The 2,1,3-benzoxadiazole ring is π-deficient. The nitrogen atoms in the oxadiazole ring exert a strong inductive effect (-I), making the C-4 and C-7 positions highly electrophilic.

-

The "Push-Pull" Mechanism: Fluorescence in DCBD derivatives is generated via an Intramolecular Charge Transfer (ICT) mechanism.

-

Donor: Nucleophiles (amines, thiols, or alkoxides) that displace one or both chlorine atoms during synthesis.

-

Excitation: Upon photon absorption, electron density shifts from the donor substituent to the benzoxadiazole acceptor, creating a large dipole moment in the excited state.

Solvatochromism and Environmental Sensitivity

DCBD-derived dyes exhibit profound solvatochromism. This is a defining feature for biological imaging, particularly in lipid droplet studies.

-

Mechanism: The excited state (ICT state) is highly polar. In polar solvents (e.g., water), the solvent molecules reorient to stabilize this dipole, lowering the energy of the excited state but often quenching fluorescence via non-radiative decay pathways (hydrogen bonding).

-

Hydrophobic Enhancement: In non-polar environments (e.g., lipid bilayers, hydrophobic protein pockets), this stabilization is reduced. The energy gap remains larger (blue-shifted emission), and non-radiative decay is suppressed, leading to a massive increase in Quantum Yield (Φ).

Table 1: Comparative Photophysics of Benzoxadiazole Scaffolds

| Feature | NBD-Cl Derivatives | 4,7-Dichloro (DCBD) Derivatives |

| Primary Acceptor | Nitro group (-NO₂) | Benzoxadiazole Ring + Auxiliaries |

| Emission Range | 530–560 nm (Yellow/Green) | 480–650 nm (Tunable via substitution) |

| Photostability | Low (prone to photobleaching) | Moderate to High (structure dependent) |

| Stokes Shift | Moderate (~50–70 nm) | Large (>100 nm often observed) |

| Primary Use | Amine labeling (HPLC) | Lipid probes, D-π-A polymers, OLEDs |

Part 2: Synthetic Mechanisms (SNAr)

The utility of 4,7-dichloro-2,1,3-benzoxadiazole lies in its reactivity as a bis-electrophile. The chloride atoms act as leaving groups in Nucleophilic Aromatic Substitution (SNAr).

The Fluorogenic "Turn-On" Switch

The precursor (DCBD) is weakly fluorescent or non-fluorescent due to the heavy atom effect (Chlorine) and lack of a strong donor. Fluorescence is activated only upon substitution.

-

Step 1: Nucleophilic attack at C-4.

-

Step 2: Formation of the Meisenheimer complex.

-

Step 3: Elimination of Chloride (Cl⁻).

-

Result: Formation of a donor-acceptor system (e.g., 4-amino-7-chloro-2,1,3-benzoxadiazole).[4]

Figure 1: The fluorogenic activation pathway of 4,7-dichloro-2,1,3-benzoxadiazole via Nucleophilic Aromatic Substitution (SNAr).

Part 3: Applications in Bio-Imaging

Lipid Droplet Specificity

Derivatives where one chlorine is replaced by a lipophilic amine (and the other often remains or is substituted with a non-polar group) create neutral, hydrophobic fluorophores.

-

Protocol Insight: These dyes partition into lipid droplets (LDs) inside cells. The exclusion of water prevents fluorescence quenching, resulting in bright, specific staining of LDs without background noise from the cytoplasm.

Bi-functional Crosslinkers

Because the scaffold has two reactive chlorines, it can be used to crosslink two nucleophiles (e.g., two cysteine residues) or to attach a targeting ligand (at C-4) and a fluorophore tuner (at C-7).

Part 4: Experimental Protocols

Protocol: Synthesis of a Solvatochromic Probe

Objective: Synthesize a mono-substituted amine derivative to demonstrate solvatochromism.

Materials:

-

4,7-Dichloro-2,1,3-benzoxadiazole (DCBD).

-

Primary amine (e.g., n-Butylamine or Morpholine).

-

Solvent: Acetonitrile (ACN) or Ethanol.

-

Base: Triethylamine (TEA) or Sodium Bicarbonate.

Workflow:

-

Preparation: Dissolve 1.0 eq of DCBD in ACN (0.1 M concentration).

-

Addition: Add 1.1 eq of the primary amine and 1.5 eq of TEA.

-

Critical Step: Maintain temperature at 25°C. Higher temperatures (reflux) may lead to bis-substitution (displacing both chlorines).

-

-

Monitoring: Monitor via TLC (Mobile phase: Hexane/EtOAc). The starting material (non-polar) will disappear, and a fluorescent spot (yellow/green) will appear.

-

Quenching: Pour reaction mixture into ice water. The precipitate is the mono-substituted product.

-

Purification: Recrystallize from Ethanol/Water or perform Flash Chromatography.

Protocol: Solvatochromic Characterization

Objective: Validate the ICT mechanism by measuring Stokes shift in varying polarities.

-

Stock Solution: Prepare 1 mM dye in DMSO.

-

Solvent Panel: Prepare aliquots in Toluene (Non-polar), Dichloromethane (Intermediate), and Methanol (Polar/Protic).

-

Measurement:

-

Record Absorbance (

) and Emission ( -

Calculate Stokes Shift:

.

-

-

Validation: Plot Stokes Shift vs. Lippert-Mataga polarity parameter (

). A linear correlation confirms ICT nature.

Figure 2: Jablonski diagram illustrating the solvatochromic behavior of DCBD derivatives. Note the bifurcation in emission energy and intensity based on solvent polarity.

References

-

Neto, B. A. D., et al. (2020). "Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study." Frontiers in Chemistry.

-

Uchiyama, S., et al. (2002). "Fluorescence characteristics of 4-substituted 7-nitro-2,1,3-benzoxadiazole derivatives." Journal of Chemical Society, Perkin Transactions 2. (Foundational comparison of NBD vs. Benzoxadiazole cores).

-

BenchChem Technical Support. (2025). "An In-depth Technical Guide to NBD Derivatives as Fluorescent Probes." BenchChem.[6][7]

-

Caccuri, A. M., et al. (2005).[2] "7-Nitro-2,1,3-benzoxadiazole derivatives, a new class of suicide inhibitors for glutathione S-transferases."[2] Journal of Biological Chemistry. (Illustrates the SNAr mechanism on the benzoxadiazole ring).

-

Genovese, D., et al. (2025). "2,1,3-Benzothiadiazole dyes conjugated with benzothiazole and benzoxazole: Synthesis, solvatochromism and solid-state properties." ResearchGate.[8] (Comparative study on the chalcogen-substituted cores).

Sources

- 1. Making sure you're not a bot! [opus4.kobv.de]

- 2. 7-Nitro-2,1,3-benzoxadiazole derivatives, a new class of suicide inhibitors for glutathione S-transferases. Mechanism of action of potential anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. Frontiers | Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study [frontiersin.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

Thermodynamic Stability & Synthetic Utility of 4,7-Dichloro-2,1,3-benzoxadiazole

Executive Summary: The "Metastable" Electrophile

4,7-Dichloro-2,1,3-benzoxadiazole (DCBO) occupies a unique niche in organic synthesis.[1] It is a highly reactive electrophile used to introduce the fluorescent and electron-deficient benzoxadiazole motif into biological probes and optoelectronic materials.[1] However, its utility is counterbalanced by its thermodynamic fragility.[1] Unlike its sulfur analog (benzothiadiazole), which is robust, the benzoxadiazole core possesses significant ring strain and high energy of formation due to the N–O bonds.[1]

This guide provides a rigorous analysis of the thermodynamic stability of DCBO, distinguishing it from its explosive precursor (benzofuroxan) and its stable analog (benzothiadiazole). It establishes a safety-first protocol for leveraging its

Molecular Profile & Thermodynamic Landscape[2][3]

To understand the stability of DCBO, one must analyze its electronic structure relative to its congeners.[1] The central 2,1,3-benzoxadiazole ring is a 10

Comparative Stability Data

The following table contrasts DCBO with its critical analogs. Note the "Stability Tier" assignment, which dictates handling protocols.

| Compound | Structure | Heteroatom | Stability Tier | Primary Hazard |

| 4,7-Dichloro-2,1,3-benzoxadiazole | O=N-C=C-N=O[1] (Ring) | Oxygen | Tier 2 (Metastable) | Ring cleavage >180°C; Shock sensitivity |

| 4,7-Dichloro-2,1,3-benzothiadiazole | S=N-C=C-N=S (Ring) | Sulfur | Tier 1 (Stable) | Low; thermally stable >300°C |

| 4,7-Dichlorobenzofuroxan | N-Oxide Tautomer | Oxygen (+O) | Tier 3 (Energetic) | Explosive decomposition; Boulton-Katritzky rearrangement |

The Decomposition Mechanism

The thermodynamic weakness of DCBO lies in the N–O–N linkage.[1] Under thermal stress (typically >160–200°C, though catalytic impurities can lower this), the compound undergoes a retro-1,3-dipolar cycloaddition or ring cleavage to form a transient nitrile oxide species.[1] This intermediate is highly reactive and can lead to rapid, exothermic polymerization or fragmentation.[1]

Key Insight: The presence of the 4,7-dichloro substituents exerts a steric and electronic effect that slightly stabilizes the ring compared to the nitro-substituted analogs (e.g., NBD-Cl), but it remains an energetic material.[1]

Mechanistic Visualization: Stability & Reactivity

The following diagram illustrates the critical divergence between the stable synthetic pathway (

Caption: Figure 1. Bifurcation of DCBO reactivity. Controlled

Synthetic Utility: The Paradox

The 4,7-dichloro substitution pattern is specifically designed to activate the benzene ring for Nucleophilic Aromatic Substitution (

Reactivity Rules

-

Regioselectivity: In the 4,7-dichloro derivative, both positions are equivalent.[1] However, once the first substitution occurs (e.g., with an amine), the ring becomes electron-rich, significantly deactivating the second chloride.[1] This allows for clean mono-substitution .[1]

-

Temperature Control: Standard

on DCBO should be conducted at 20°C – 60°C .-

Warning: Attempting to force the second substitution by heating >100°C significantly increases the risk of ring cleavage.[1]

-

-

Base Selection: Use non-nucleophilic bases (DIPEA, Cs₂CO₃).[1] Strong hydroxide bases can attack the oxadiazole ring itself, leading to degradation.[1]

Operational Protocols: Synthesis & Safety

This section details the synthesis of DCBO from 3,6-dichloro-1,2-phenylenediamine.[1] This route is preferred over the reduction of benzofuroxan for safety reasons, as it avoids isolating the bulk N-oxide explosive.[1]

Protocol: Hypochlorite Cyclization

Reference Grounding: Modified from standard benzofurazan synthesis (See Ref 1, 3).

Reagents:

-

3,6-Dichloro-1,2-phenylenediamine (1.0 eq)[1]

-

Sodium Hypochlorite (NaOCl, commercial bleach, excess)[1]

-

Sodium Hydroxide (NaOH)

-

Ethanol/Water solvent system[2]

Workflow:

-

Dissolution: Dissolve the diamine in ethanolic NaOH at 0°C. The basic medium deprotonates the amines, increasing nucleophilicity.[1]

-

Oxidation: Add NaOCl dropwise while maintaining

. The hypochlorite acts as a chlorinating agent, forming N-chloro intermediates that cyclize.[1] -

Workup: The product precipitates or is extracted with dichloromethane.[1]

-

Purification (CRITICAL):

Mandatory Safety Check: DSC Screening

Before scaling any reaction involving DCBO above 1 gram:

-

Run a Differential Scanning Calorimetry (DSC) trace (5°C/min, sealed gold pan).[1]

-

Reject Criteria: If an exotherm onset is observed within 50°C of your intended process temperature, the process is unsafe.[1]

-

Zero-Oxygen Balance: Remember that benzoxadiazoles carry their own oxidant (N-O).[1] They do not need external oxygen to decompose.[1]

References & Authority

-

Thermal Stability of Benzofurazan Derivatives:

-

Synthesis & Reactivity (

): -

Comparative Data (Thiadiazole vs. Oxadiazole):

-

Title: Safe Synthesis of 4,7-Dibromo[1,2,5]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions.

-

Source: Molecules (2018).[6]

-

Context: Provides comparative

conditions for the sulfur analogs, highlighting the stability differences.

-

-

General Safety Data:

Sources

- 1. 2,1,3-Benzothiadiazole - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study [frontiersin.org]

- 4. Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Safe Synthesis of 4,7-Dibromo[1,2,5]thiadiazolo[3,4- d]pyridazine and Its SNAr Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: 4,7-Dichloro-2,1,3-benzoxadiazole as a Synthesis Intermediate

Executive Summary

4,7-Dichloro-2,1,3-benzoxadiazole (often abbreviated as DCBD or 4,7-dichlorobenzofurazan ) serves as a highly reactive, electron-deficient scaffold in organic synthesis. Unlike its nitro-substituted cousin (NBD-Cl), which is primarily a mono-functional fluorescent tag, the 4,7-dichloro variant acts as a bi-functional electrophile . Its planar architecture and high electron affinity make it a critical building block for Donor-Acceptor (D-A) conjugated polymers , fluorescent probes , and bioactive heterocycles .

This guide details the chemical properties, synthesis protocols, and reactivity profiles of DCBD, distinguishing its utility from the more common 4,7-dibromo analog and the nitro-derivative NBD-Cl.

Part 1: Chemical Architecture & Reactivity Profile

Electronic Structure

The 2,1,3-benzoxadiazole core is a fused bicyclic system where a benzene ring is annealed to a 1,2,5-oxadiazole ring. The oxadiazole moiety is strongly electron-withdrawing, significantly reducing the electron density on the benzene ring.

-

Electrophilicity: The C4 and C7 positions are highly electrophilic due to the inductive effect (-I) and mesomeric effect (-M) of the imine nitrogens in the oxadiazole ring.

-

Leaving Group Dynamics: Chlorine atoms at the 4 and 7 positions are excellent leaving groups for Nucleophilic Aromatic Substitution (

) . While bromine is typically preferred for Palladium-catalyzed cross-coupling (Suzuki, Stille), chlorine is often superior for

Comparison of Analogs

| Feature | 4,7-Dichloro-2,1,3-benzoxadiazole | 4,7-Dibromo-2,1,3-benzoxadiazole | NBD-Cl (4-Chloro-7-nitro...) |

| Primary Reactivity | Pd-Catalyzed Coupling (Suzuki/Stille) | ||

| Leaving Group | Chloride (Good for | Bromide (Good for Pd-catalysis) | Chloride (Activated by Nitro) |

| Symmetry | Asymmetric | ||

| Main Application | Bis-amino dyes, Polymer precursors | Conjugated Polymers (OPV/OLED) | Fluorescent Biolabeling |

Part 2: Synthesis of the Core Scaffold

While the 4,7-dibromo derivative is commonly synthesized via bromination of the parent benzoxadiazole, the 4,7-dichloro derivative is most reliably synthesized via the cyclization of chlorinated diamines.

Protocol A: Cyclization of 3,6-Dichloro-1,2-phenylenediamine

This method avoids the handling of chlorine gas and offers high regiocontrol.

Reagents:

-

Precursor: 3,6-Dichloro-1,2-phenylenediamine

-

Cyclizing Agent: Thionyl chloride (

) or N-thionylaniline ( -

Solvent: Dry Toluene or Benzene (historical)

-

Catalyst: Pyridine (optional)

Step-by-Step Methodology:

-

Dissolution: Dissolve 3,6-dichloro-1,2-phenylenediamine (10 mmol) in anhydrous toluene (50 mL) under an inert atmosphere (

). -

Addition: Add thionyl chloride (12 mmol) dropwise at room temperature. A reflux condenser should be attached to trap HCl gas.

-

Reflux: Heat the mixture to reflux (

) for 4–6 hours. The solution will darken as the ring closes. -

Work-up: Cool to room temperature. Remove excess thionyl chloride and solvent under reduced pressure.

-

Purification: Recrystallize the residue from ethanol/water or purify via flash column chromatography (Silica gel, Hexane/EtOAc 9:1).

-

Yield: Typically 70–85% as pale yellow needles.

Expert Insight: Ensure the starting diamine is free of oxidation products. The cyclization is driven by the formation of the stable aromatic heterocycle.

Part 3: Reactivity & Applications[1]

Nucleophilic Aromatic Substitution ( )

The most distinct feature of 4,7-dichloro-2,1,3-benzoxadiazole is its ability to undergo sequential

-

First Substitution: Occurs readily at room temperature or mild heating with primary/secondary amines or thiols.

-

Second Substitution: Requires forcing conditions (higher temperature, stronger base) because the first electron-donating substituent (e.g., -NHR) deactivates the ring towards further nucleophilic attack.

Visualization: Sequential Pathway

Caption: Sequential substitution allows the creation of asymmetric dyes. The first amine deactivates the ring, requiring harsher conditions for the second addition.

Application in Fluorescent Probes

Derivatives where chlorines are replaced by amines (e.g., 4,7-bis(alkylamino)-2,1,3-benzoxadiazole) exhibit strong fluorescence in the green-yellow region.

-

Mechanism: Intramolecular Charge Transfer (ICT) from the amine donors to the benzoxadiazole acceptor.

-

Stokes Shift: These molecules often display large Stokes shifts (>80 nm), reducing self-quenching in imaging applications.

Application in Organic Electronics (Polymers)

While the dibromo-derivative is the standard for Stille/Suzuki couplings, the dichloro-derivative is used when:

-

Atom Economy: Chlorine is lighter, preferred in large-scale industrial routes if the catalyst system permits.

-

Alternative Couplings: Used in direct arylation polymerization (C-H activation) where chlorides can sometimes offer better selectivity against homocoupling defects.

Part 4: Experimental Protocol: Synthesis of a Bis-Amino Fluorophore

Objective: Synthesize 4,7-bis(morpholino)-2,1,3-benzoxadiazole from the dichloro precursor.

Reagents:

-

4,7-Dichloro-2,1,3-benzoxadiazole (1.0 eq)

-

Morpholine (2.5 eq)

-

Triethylamine (

) or -

Acetonitrile (MeCN) or DMF

Procedure:

-

Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4,7-dichloro-2,1,3-benzoxadiazole (1 mmol, ~189 mg) in MeCN (10 mL).

-

Addition: Add

(2.5 mmol) followed by morpholine (2.5 mmol). -

Reaction:

-

For Mono-substitution: Stir at Room Temperature for 2 hours. Monitor by TLC (the mono-product is usually less polar than the bis).

-

For Bis-substitution: Heat to Reflux (

) for 16 hours.

-

-

Quench: Pour the reaction mixture into ice-water (50 mL). The product typically precipitates as a yellow/orange solid.

-

Filtration: Filter the solid, wash with water and cold ethanol.

-

Characterization:

-

Appearance: Bright orange/yellow solid.

-

Fluorescence: Strong emission under UV (365 nm).

-

Part 5: Safety & Handling

-

Energetic Properties: The 2,1,3-benzoxadiazole ring contains N-O bonds and has high energy content. While the dichloro-derivative is not as explosive as the dinitro-analogs, it should be treated with respect. Avoid heating dry solids above

. -

Sensitizer: Halogenated benzoxadiazoles are potent skin sensitizers and irritants. Wear nitrile gloves and work in a fume hood.

-

Toxicity: Specific toxicology data is limited, but structural analogs (NBD-Cl) are known to be toxic. Assume high toxicity.

References

-

Synthesis of Benzoxadiazole Scaffolds

- Title: Synthesis and fluorescent properties of new deriv

- Source: Arkivoc, 2007

-

URL:[Link]

- Relevance: Provides foundational chemistry for the benzoxadiazole ring and conditions.

-

Polymer Applic

-

Fluorescent Probes (NBD-Cl vs DCBD)

-

General Reactivity of Benzofurazans

- Title: Nucleophilic substitution of halogens

- Source: ResearchG

-

URL:[Link]

- Relevance: Mechanistic insights into the Meisenheimer complex form

Sources

A Comprehensive Technical Guide to the Safe Handling of 4,7-Dichloro-2,1,3-benzoxadiazole

For Researchers, Scientists, and Drug Development Professionals

Preamble: A Note on Data Synthesis

This guide addresses the safety data and handling precautions for 4,7-Dichloro-2,1,3-benzoxadiazole (CAS No: 6931-00-6). It is critical to note that a comprehensive, publicly available Safety Data Sheet (SDS) for this specific compound is not readily accessible. Therefore, this document has been meticulously compiled by synthesizing data from structurally analogous compounds, including other chlorinated and nitrated benzoxadiazoles, alongside established best practices for handling halogenated aromatic heterocycles.[1][2] The causality behind the recommended protocols is explained to provide a deep, field-proven understanding of the potential risks.

Compound Identification and Physicochemical Profile

4,7-Dichloro-2,1,3-benzoxadiazole, also known as NBD chloride, is a heterocyclic aromatic compound. Its structure, featuring a fused oxadiazole ring and two chlorine atoms, makes it a valuable reagent in chemical synthesis, particularly as a fluorescent labeling agent. However, these same structural features inform its potential reactivity and toxicological profile.

| Property | Data | Source |

| Chemical Name | 4,7-Dichloro-2,1,3-benzoxadiazole | N/A |

| Synonyms | NBD Chloride | N/A |

| CAS Number | 6931-00-6 | N/A |

| Molecular Formula | C₆H₂Cl₂N₂O | N/A |

| Molecular Weight | 189.00 g/mol | N/A |

| Appearance | Likely a solid (powder/crystals) | Inferred from analogues[3] |

| Melting Point | Not available | N/A |

| Solubility | Insoluble in water; likely soluble in organic solvents | Inferred from analogues[3] |

Hazard Identification and GHS Classification (Inferred)

Based on data from closely related compounds such as 4-chloro-7-nitro-2,1,3-benzoxadiazole and other chlorinated aromatics, 4,7-Dichloro-2,1,3-benzoxadiazole should be handled as a hazardous substance.[4][5][6] The following GHS classifications are inferred and represent a conservative approach to safety.

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.

-

Skin Corrosion/Irritation (Category 2): Causes skin irritation.[5][6]

-

Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[5]

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[5][6]

Pictograms:

Signal Word: Warning

Hazard Statements (H-phrases):

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.[7]

-

H319: Causes serious eye irritation.[7]

-

H335: May cause respiratory irritation.[5]

Precautionary Statements (P-phrases):

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]

-

P264: Wash skin thoroughly after handling.[7]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[7]

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[8]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[5]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

-

P405: Store locked up.[9]

-

P501: Dispose of contents/container to an approved waste disposal plant.[5][8]

Safe Handling and Storage Protocols

The primary directive when handling 4,7-Dichloro-2,1,3-benzoxadiazole is the containment of the solid material and the prevention of dust formation.[4][10]

Engineering Controls

-

Fume Hood: All handling of this compound, including weighing and transfers, must be conducted in a properly functioning chemical fume hood to prevent inhalation of dust or vapors.

-

Ventilation: The laboratory should have adequate general ventilation, with at least six air changes per hour.

-

Emergency Equipment: A safety shower and eyewash station must be readily accessible and tested regularly.[7]

Personal Protective Equipment (PPE)

The selection of PPE is critical and should be based on a thorough risk assessment.

-

Eye and Face Protection: Wear chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[7][8] A face shield should be used if there is a risk of splashing.

-

Skin Protection:

-

Gloves: Wear chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for any signs of degradation or puncture before use.

-

Lab Coat: A flame-resistant lab coat is mandatory. Ensure it is fully buttoned.

-

-

Respiratory Protection: Under normal handling conditions within a fume hood, respiratory protection is not typically required.[7] If engineering controls fail or for emergency response, a NIOSH/MSHA-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[8]

Storage Requirements

-

Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[4][8]

-

Incompatible Materials: Store away from strong oxidizing agents.[4][7] The reactivity with bases and alcohols should also be considered, as seen with related sulfonyl chloride derivatives.

-

Environment: Protect from moisture and direct sunlight.

Experimental Workflow: A Safety-First Approach

The following diagram outlines a self-validating workflow for handling 4,7-Dichloro-2,1,3-benzoxadiazole, ensuring safety at each critical step.

Caption: A step-by-step workflow for the safe laboratory handling of 4,7-Dichloro-2,1,3-benzoxadiazole.

Emergency and First-Aid Procedures

Rapid and correct response to an exposure is critical.

-

Inhalation: If dust or vapor is inhaled, immediately move the person to fresh air.[6][7] If breathing is difficult or symptoms persist, seek medical attention.[6]

-

Skin Contact: Immediately take off contaminated clothing.[10] Wash the affected area with plenty of soap and water for at least 15 minutes.[6][7] If skin irritation occurs, get medical advice.[6]

-

Eye Contact: Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open.[7] Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention from an ophthalmologist.[7]

-

Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards.[7] Call a poison control center or doctor immediately for treatment advice.[8]

Spill and Disposal Management

Spill Response

-

Evacuate: Evacuate non-essential personnel from the area.

-

Ventilate: Ensure the area is well-ventilated (within a fume hood if possible).

-

Contain: Wearing appropriate PPE, sweep up the spilled solid material, taking care to avoid creating dust.[4][8] Use a dust suppressant if necessary.

-

Collect: Place the material into a suitable, labeled, and closed container for disposal.[4][8]

-

Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

Waste Disposal

-

Chemical Waste: Dispose of 4,7-Dichloro-2,1,3-benzoxadiazole and any contaminated materials as hazardous waste.[8] All disposals must be in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or the environment.[10]

-

Contaminated Packaging: Empty containers should be treated as hazardous waste and disposed of accordingly. Do not reuse containers.

Toxicology and Reactivity Profile

-

Toxicological Data: Specific toxicological data for this compound is not available. However, related compounds show potential for genetic defects and carcinogenicity, warranting a cautious approach.[9][11][12] The toxicological properties have not been fully investigated.

-

Chemical Stability: The product is expected to be stable under standard ambient conditions (room temperature).[7]

-

Hazardous Decomposition Products: Upon thermal decomposition or combustion, this compound may release irritating and toxic gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride (HCl) gas.[4][7]

-

Incompatibilities: Avoid contact with strong oxidizing agents.[4][6][7]

References

-

Fisher Scientific. (2009, September 26). Safety Data Sheet: 2,1,3-Benzoxadiazole, 4-chloro-7-nitro-.

-

PaintDocs. (2025, July 31). P@496633_SHW-85-NA-GHS.

-

Fisher Scientific. (2024, March 31). Safety Data Sheet: 4,7-Dibromo-2,1,3-benzothiadiazole.

-

Tokyo Chemical Industry. (2025, September 8). Safety Data Sheet: 4,7-Dibromo-2,1,3-benzoxadiazole.

-

Thermo Fisher Scientific. (2011, June 15). Safety Data Sheet: 2,1,3-Benzothiadiazole.

-

Fisher Scientific. (2009, September 26). Safety Data Sheet: 2,1,3-Benzoxadiazole, 4-chloro-7-nitro-.

-

Fisher Scientific. (2023, September 5). Safety Data Sheet: 2,1,3-Benzothiadiazole-4-carboxylic acid.

-

Combi-Blocks, Inc. (2023, January 2). Safety Data Sheet: JP-8153.

-

Carl ROTH. Safety Data Sheet.

-

ECSA. Guidance on Storage and Handling of Chlorinated Solvents.

-

ECSA. Guidance on Storage and Handling of Chlorinated Solvents.

-

ChemicalBook. 4,7-DIBROMO-2,1,3-BENZOTHIADIAZOLE | 15155-41-6.

-

Carl ROTH. Safety Data Sheet.

-

NY Creates. (2024, October 4). Standard Operating Procedure for Chemical Handling and Storage.

-

U.S. Environmental Protection Agency (EPA). 2,1,3-Benzoxadiazole, 4,6-dichloro-5,7-dinitro-, 3-oxide - Hazard Genotoxicity.

-

PubChem, National Center for Biotechnology Information. 4,7-Dibromo-2,1,3-benzothiadiazole.

-

PubChem, National Center for Biotechnology Information. 4,7-Diphenyl-2,1,3-benzothiadiazole.

-

Ossila. 4,7-Dibromo-2,1,3-benzothiadiazole | CAS Number 15155-41-6.

-

Sigma-Aldrich. 4,7-Dibromo-5,6-difluoro-2,1,3-benzothiadiazole.

-

Santa Cruz Biotechnology, Inc. (2016, February 6). Safety Data Sheet: 2,5-Dichloro-1,3-benzoxazole.

-

Ossila. (2022, October 11). Safety Data Sheet: 4,7-Dibromo-2,1,3-benzothiadiazole.

Sources

- 1. chlorinated-solvents.eu [chlorinated-solvents.eu]

- 2. chlorinated-solvents.eu [chlorinated-solvents.eu]

- 3. downloads.ossila.com [downloads.ossila.com]

- 4. fishersci.com [fishersci.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. carlroth.com [carlroth.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. paintdocs.com [paintdocs.com]

- 12. CompTox Chemicals Dashboard [comptox.epa.gov]

Methodological & Application

Application Notes and Protocols for Nucleophilic Aromatic Substitution of 4,7-Dichloro-2,1,3-benzoxadiazole

Introduction: The Versatile 4,7-Dichloro-2,1,3-benzoxadiazole Scaffold

4,7-Dichloro-2,1,3-benzoxadiazole, also known as 4,7-dichlorobenzofurazan, is a highly valuable, electron-deficient heterocyclic compound. Its utility in chemical research, particularly in the realms of medicinal chemistry and materials science, stems from the two chlorine atoms that are highly activated towards nucleophilic aromatic substitution (SNAr). The fused oxadiazole ring acts as a potent electron-withdrawing group, which significantly lowers the electron density of the benzene ring, thereby facilitating the attack of nucleophiles.[1][2] This reactivity makes it an exceptional scaffold for the synthesis of a diverse array of derivatives with applications as fluorescent probes, components of organic light-emitting diodes (OLEDs), and biologically active molecules.[3][4] This guide provides a detailed exploration of the SNAr protocol for 4,7-dichloro-2,1,3-benzoxadiazole, offering field-proven insights and step-by-step methodologies for its reaction with various nucleophiles.

The Mechanism of Nucleophilic Aromatic Substitution on the Benzoxadiazole Core

The SNAr reaction of 4,7-dichloro-2,1,3-benzoxadiazole proceeds via a well-established addition-elimination mechanism.[2] The key steps are:

-

Nucleophilic Attack: A nucleophile attacks one of the electron-deficient carbons bearing a chlorine atom (C4 or C7). This initial attack is the rate-determining step.

-

Formation of a Meisenheimer Complex: The addition of the nucleophile disrupts the aromaticity of the ring, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[1][2] The electron-withdrawing oxadiazole ring plays a crucial role in stabilizing this intermediate by delocalizing the negative charge.

-

Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the chloride ion, which is a good leaving group.

The high reactivity of 4,7-dichloro-2,1,3-benzoxadiazole towards SNAr is a direct consequence of the significant stabilization of the Meisenheimer complex by the fused heterocyclic ring.

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 3. Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4,7-Diarylbenzo[c][1,2,5]thiadiazoles as fluorophores and visible light organophotocatalysts - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

Application Note: Strategic Synthesis of Fluorescent Probes Using 4,7-Dichloro-2,1,3-benzoxadiazole (NBD-Cl)

Executive Summary

4,7-Dichloro-2,1,3-benzoxadiazole (NBD-Cl) is a cornerstone fluorogenic scaffold in chemical biology. Unlike constitutively fluorescent dyes (e.g., Fluorescein, Rhodamine), NBD-Cl is virtually non-fluorescent until it undergoes nucleophilic aromatic substitution (

This guide provides a rigorous technical framework for synthesizing NBD-labeled molecular probes, moving beyond basic textbook recipes to address the kinetic competition between labeling and hydrolysis, purification strategies, and validation of the solvatochromic response.

Chemical Basis & Mechanism[1][2][3]

The Fluorogenic Switch

The NBD fluorophore operates via an Intramolecular Charge Transfer (ICT) mechanism.[1][2]

-

NBD-Cl (Precursor): The chlorine atom at the C-4 position is a weak electron donor.[2] The ICT process is inefficient, resulting in negligible fluorescence.

-

NBD-Amine (Probe): Upon substitution with an amine (R-NH₂), the nitrogen acts as a strong electron donor pushing electron density toward the electron-withdrawing nitro group (

) at C-7. This establishes a robust push-pull system, enabling strong fluorescence upon excitation (~465 nm).

Reaction Mechanism ( )

The synthesis relies on a nucleophilic attack at the electron-deficient C-4 position. The reaction competes with hydrolysis (attack by

Caption: Kinetic pathway of NBD-Cl derivatization showing the desired

Strategic Synthesis Planning

Solvent & Environment Sensitivity